molecular formula C8H14O B13519702 (4E)-octa-1,4-dien-3-ol

(4E)-octa-1,4-dien-3-ol

Cat. No.: B13519702
M. Wt: 126.20 g/mol
InChI Key: JKMHYJRORPXHGQ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-octa-1,4-dien-3-ol is an organic compound with the molecular formula C8H14O It is a type of unsaturated alcohol, characterized by the presence of a double bond at the fourth carbon atom and a hydroxyl group at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-octa-1,4-dien-3-ol can be achieved through several methods. One common approach involves the use of a Grignard reagent. For instance, the reaction of 1-bromo-4-pentene with ethylene oxide in the presence of magnesium can yield this compound. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent the formation of by-products.

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic hydrogenation of octa-1,4-diyne-3-ol. This process involves the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions. The reaction is highly efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4E)-octa-1,4-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The double bonds can be reduced to form octan-3-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: Formation of octa-1,4-dien-3-one or octa-1,4-dien-3-oic acid.

    Reduction: Formation of octan-3-ol.

    Substitution: Formation of compounds like 3-chloro-octa-1,4-diene or 3-amino-octa-1,4-diene.

Scientific Research Applications

(4E)-octa-1,4-dien-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (4E)-octa-1,4-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bonds can participate in various chemical reactions, altering the compound’s structure and function. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4E)-octa-1,4-dien-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    Octa-1,4-diyne-3-ol: Similar structure but with triple bonds instead of double bonds.

    Octan-3-ol: Similar structure but fully saturated.

Uniqueness

(4E)-octa-1,4-dien-3-ol is unique due to its combination of double bonds and a hydroxyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(4E)-octa-1,4-dien-3-ol

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4,6-9H,2-3,5H2,1H3/b7-6+

InChI Key

JKMHYJRORPXHGQ-VOTSOKGWSA-N

Isomeric SMILES

CCC/C=C/C(C=C)O

Canonical SMILES

CCCC=CC(C=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.